2(1H)-Quinoxalinone,1,6,7-trimethyl-(6ci,7ci,9ci)
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Overview
Description
2(1H)-Quinoxalinone,1,6,7-trimethyl-(6ci,7ci,9ci) is a derivative of quinoxalinone, a heterocyclic compound containing a quinoxaline ring system. This compound is characterized by the presence of three methyl groups at positions 1, 6, and 7 on the quinoxalinone ring. Quinoxalinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6ci,7ci,9ci) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by methylation at the desired positions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6ci,7ci,9ci).
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone,1,6,7-trimethyl-(6ci,7ci,9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxalinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalinones, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6ci,7ci,9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Quinoxalinone,octahydro-(6ci,7ci,9ci)
- 2-Amino-4,6(1H,5H)-pyrimidinedione
Uniqueness
2(1H)-Quinoxalinone,1,6,7-trimethyl-(6ci,7ci,9ci) is unique due to the presence of three methyl groups at specific positions on the quinoxalinone ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other quinoxalinone derivatives.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,6,7-trimethylquinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7-4-9-10(5-8(7)2)13(3)11(14)6-12-9/h4-6H,1-3H3 |
InChI Key |
DRDHXUCEJHWQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C=N2)C |
Origin of Product |
United States |
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